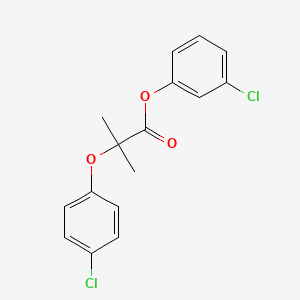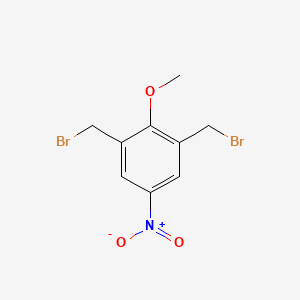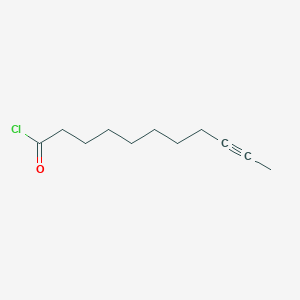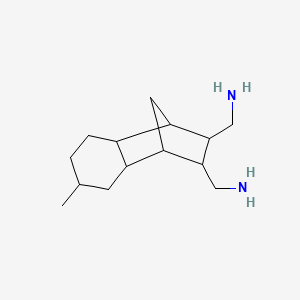
1-(3-Chloro-4-fluorophenyl)-N-cyclopropylhydrazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-fluorophenyl)-N-cyclopropylhydrazine-1-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropyl group attached to a hydrazine carboxamide moiety, with a 3-chloro-4-fluorophenyl substituent. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)-N-cyclopropylhydrazine-1-carboxamide involves several steps, starting with the preparation of the 3-chloro-4-fluoroaniline precursor. This precursor undergoes a series of reactions, including acylation and cyclization, to form the final product. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and hydrazine hydrate. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-N-cyclopropylhydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles, such as amines or thiols .
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and specific catalysts to enhance reaction rates
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-N-cyclopropylhydrazine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-N-cyclopropylhydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By targeting these enzymes, the compound can exert its therapeutic effects, such as inhibiting cancer cell growth .
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-N-cyclopropylhydrazine-1-carboxamide can be compared with other similar compounds, such as:
Gefitinib: A tyrosine kinase inhibitor used in cancer treatment. Both compounds share a similar mechanism of action but differ in their chemical structures and specific targets.
Pelitinib: Another tyrosine kinase inhibitor with a different chemical structure but similar therapeutic applications.
(S)-N-(1-(3-Chloro-4-fluorophenyl)-2-hydroxyethyl)-4-(4-(3-chlorophenyl)-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide: A compound with a similar phenyl group but different functional groups and applications .
Properties
CAS No. |
62225-75-6 |
|---|---|
Molecular Formula |
C10H11ClFN3O |
Molecular Weight |
243.66 g/mol |
IUPAC Name |
1-amino-1-(3-chloro-4-fluorophenyl)-3-cyclopropylurea |
InChI |
InChI=1S/C10H11ClFN3O/c11-8-5-7(3-4-9(8)12)15(13)10(16)14-6-1-2-6/h3-6H,1-2,13H2,(H,14,16) |
InChI Key |
UCEJRVWLVUXVBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)N(C2=CC(=C(C=C2)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[Diazo(4-methylphenyl)methyl]-4-nitrobenzene](/img/structure/B14555253.png)



